Product packaging for 6-Methyl-9H-carbazole-3-carbonitrile(Cat. No.:)

6-Methyl-9H-carbazole-3-carbonitrile

Cat. No.: B12328033
M. Wt: 206.24 g/mol
InChI Key: PLRXIADOLXRWGL-UHFFFAOYSA-N
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Description

6-Methyl-9H-carbazole-3-carbonitrile is a useful research compound. Its molecular formula is C14H10N2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B12328033 6-Methyl-9H-carbazole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

6-methyl-9H-carbazole-3-carbonitrile

InChI

InChI=1S/C14H10N2/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14(12)16-13/h2-7,16H,1H3

InChI Key

PLRXIADOLXRWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#N

Origin of Product

United States

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Importance of Substitution at C-3 and C-6 Positions

In a series of 1-methyl-9H-carbazole derivatives, the nature of the substituent at other positions was found to be crucial for cytotoxic activity. frontiersin.org For example, the presence of a sulfonamide group was shown to efficiently improve the potential activities of these compounds. benthamdirect.com

Role of the N-9 Position

The nitrogen atom at position 9 of the carbazole (B46965) ring is another common site for substitution. N-alkylation can alter the planarity and solubility of the molecule, which in turn can affect its biological activity. mdpi.com In some series of carbazole derivatives, N-substitution has been shown to be critical for potent kinase inhibition. nih.gov

Conclusion

While specific biological data for 6-Methyl-9H-carbazole-3-carbonitrile remains limited in publicly accessible scientific literature, the analysis of related carbazole (B46965) derivatives provides a strong rationale for its potential as a biologically active compound. The carbazole scaffold is a well-established pharmacophore for the development of kinase inhibitors and anticancer agents. The presence of a methyl group at the C-6 position and a carbonitrile group at the C-3 position likely imparts a unique electronic and steric profile that could lead to significant biological activity. Further focused research, including synthesis, biological screening, and detailed SAR studies of this compound and its close analogs, is warranted to fully elucidate its therapeutic potential.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of molecules. epstem.net It provides information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer processes. For carbazole (B46965) derivatives, CV is instrumental in determining their suitability for various electronic applications. researchgate.net

Oxidation and Reduction Potentials Analysis

The electrochemical oxidation of carbazole and its derivatives typically involves the removal of an electron from the nitrogen atom of the carbazole ring, forming a radical cation. mdpi.com The potential at which this oxidation occurs is a key parameter. In a related compound, methyl(E)-2-cyno(N-ethyl carbazol-2-yl) acrylate, a single, rapid oxidation wave is observed during cyclic voltammetry, indicating the formation of a carbazole radical cation. electrochemsci.org This process is often coupled with a reduction peak in the reverse scan, suggesting a degree of reversibility. electrochemsci.org

The reduction process for carbazole derivatives is generally associated with the acceptance of an electron into the π-conjugated system. The presence of the electron-withdrawing cyano group in 6-Methyl-9H-carbazole-3-carbonitrile is expected to facilitate this reduction, leading to a less negative reduction potential. Electrochemical studies on carbazole derivatives featuring cyano groups have demonstrated that these substituents stabilize the Lowest Unoccupied Molecular Orbital (LUMO), making reduction more accessible. acs.org

A representative cyclic voltammogram for a carbazole derivative with both methyl and cyano functionalities would likely exhibit an irreversible or quasi-reversible oxidation peak at a potential influenced by the balance of the donor and acceptor groups, and a reduction peak at a potential determined by the electron-accepting cyano group.

Table 1: Representative Electrochemical Data for a Substituted Carbazole Derivative

ParameterValue
Oxidation Peak Potential (Epa)Varies (dependent on solvent and electrolyte)
Reduction Peak Potential (Epc)Varies (dependent on solvent and electrolyte)
Electrochemical MechanismTypically involves an initial electron transfer to form a radical cation

Note: The exact values for this compound are not publicly available and would require experimental determination. The behavior is inferred from closely related compounds.

Calculation of Molecular Energy Levels from Electrochemical Data

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for understanding the electronic properties of a material and its potential performance in devices like organic light-emitting diodes (OLEDs) and solar cells. These energy levels can be estimated from cyclic voltammetry data. researchgate.net

The HOMO energy level is typically calculated from the onset potential of the first oxidation peak, while the LUMO energy level can be determined from the onset of the reduction peak. The energy gap (Eg) can then be calculated as the difference between the LUMO and HOMO levels. epstem.net For carbazole derivatives, the HOMO levels are often associated with the electron-donating carbazole core, while the LUMO levels are influenced by electron-accepting substituents. acs.org

In a study of a carbazole derivative with both methyl and cyano groups, the electrochemical parameters were used to calculate these energy levels. electrochemsci.org The addition of a cyano group has been shown to stabilize the LUMO energy level in carbazole systems. acs.org

Table 2: Estimated Molecular Energy Levels from Electrochemical Data

ParameterFormulaEstimated Value (eV)
HOMO-[Eoxonset - E1/2(ferrocene) + 4.8]Typically in the range of -5.0 to -6.0
LUMO-[Eredonset - E1/2(ferrocene) + 4.8]Typically in the range of -2.0 to -3.0
Energy Gap (Eg)LUMO - HOMOTypically in the range of 2.0 to 4.0

Note: The values are estimates based on typical ranges for carbazole derivatives and would need to be experimentally verified for this compound. Ferrocene is often used as an internal standard.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the interfacial properties of electrode materials, including charge transfer resistance (Rct). The Rct value provides insight into the kinetics of the redox reactions occurring at the electrode-electrolyte interface. A lower Rct indicates faster charge transfer and more efficient electrochemical processes.

Electropolymerization Processes and Resultant Film Properties

Many carbazole derivatives can be electropolymerized to form conducting and electroactive polymer films on an electrode surface. mdpi.com This process is of great interest for the development of various electronic and electrochemical devices.

Formation of Conducting Polymer Films from Carbazole Monomers

The electropolymerization of carbazole monomers typically proceeds via an oxidative coupling mechanism. acs.org The initial step is the one-electron oxidation of the carbazole monomer to form a radical cation. mdpi.com This is followed by the coupling of two radical cations, usually at the 3- and 6-positions of the carbazole ring, to form a dimer. mdpi.com Subsequent oxidation of the dimer and further coupling reactions lead to the growth of a polymer chain on the electrode surface. mdpi.com

For this compound, the 3-position is blocked by the cyano group, and the 6-position is occupied by the methyl group. Therefore, polymerization would likely involve coupling at other available positions on the carbazole ring, or it might be hindered altogether. However, electropolymerization of 9-substituted carbazoles is known to proceed via 3,3'-linkages. mdpi.com The presence of substituents on the carbazole ring can influence the electropolymerization process and the properties of the resulting polymer.

The conditions of electropolymerization, such as the monomer concentration, solvent, supporting electrolyte, and the applied potential, can significantly affect the properties of the final polymer film. itu.edu.tr

Morphological and Electrical Characterization of Polycarbazole Films

The morphology of polycarbazole films can be investigated using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). The surface morphology, including roughness and porosity, can be influenced by the electropolymerization conditions. itu.edu.tr These morphological features can, in turn, affect the electrochemical and optical properties of the film.

The electrical properties of the polycarbazole films, such as their conductivity and charge carrier mobility, are critical for their application in electronic devices. These properties are dependent on the molecular structure of the monomer, the degree of polymerization, and the doping level of the polymer. The conductivity of polycarbazole films can be measured using techniques like the four-point probe method. The introduction of both electron-donating and electron-withdrawing groups in the monomer unit, as in this compound, can lead to a polymer with tailored electronic properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for studying the ground state properties of medium to large-sized organic molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 6-Methyl-9H-carbazole-3-carbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

The carbazole (B46965) ring system is largely planar. However, the orientation of the methyl group at the 6-position and the carbonitrile group at the 3-position relative to the carbazole plane would be determined. Conformational analysis would explore different rotational isomers to ensure the identified structure is a true global minimum on the potential energy surface. While specific optimized parameters for this compound are not available, studies on similar carbazole derivatives confirm the general planarity of the carbazole core. For instance, in 9-p-Tolyl-9H-carbazole-3-carbonitrile, the carbazole ring system is reported to be essentially planar. nih.gov

Electronic Structure Analysis (HOMO/LUMO Spatial Distribution and Energies)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron-donating capability.

LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.

HOMO-LUMO Gap (ΔEH-L): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally corresponds to easier excitation and a red-shift in the absorption spectrum.

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring, while the LUMO distribution depends on the nature and position of substituent groups. urfu.runankai.edu.cn In this compound, the electron-donating methyl group and the electron-withdrawing carbonitrile group would influence the energies and spatial distributions of these orbitals. DFT calculations would visualize the electron density distribution of the HOMO and LUMO across the molecule and provide their precise energy values. For related carbazole-based donor-acceptor compounds, calculated HOMO-LUMO gaps have been shown to be in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cnresearchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMON/AEnergy of the Highest Occupied Molecular Orbital.
ELUMON/AEnergy of the Lowest Unoccupied Molecular Orbital.
ΔEH-LN/AEnergy gap between HOMO and LUMO.

No specific data is available for this compound in the searched literature.

Reactivity Indices and Sites for Chemical Transformations

DFT calculations can predict the reactivity of a molecule. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify sites susceptible to electrophilic or nucleophilic attack. The nitrogen atom of the nitrile group would be expected to be a site of negative potential (nucleophilic), while the hydrogen on the carbazole's nitrogen atom and the aromatic protons would be regions of positive potential (electrophilic).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to describe the properties of molecules in their electronically excited states. researchgate.net It is widely used to predict photophysical properties like light absorption and emission.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for the transitions from the ground state (S0) to various excited states (S1, S2, etc.). These calculated values correspond to the maxima in the UV-Vis absorption spectrum. By optimizing the geometry of the first excited state (S1), the emission energy (fluorescence) can be calculated, corresponding to the transition from the relaxed S1 state back to the ground state.

For carbazole derivatives, the absorption and emission wavelengths are highly tunable by changing the substituents. researchgate.net The methyl and nitrile groups on this compound would be expected to influence its absorption and emission characteristics compared to unsubstituted carbazole.

Table 2: Hypothetical Predicted Spectral Data for this compound

ParameterWavelength (nm)Transition
Absorption (λabs)N/AS0 → S1
Emission (λem)N/AS1 → S0

No specific data is available for this compound in the searched literature.

Calculation of Singlet-Triplet Energy Gaps (ΔEST)

The energy difference between the lowest singlet (S1) and lowest triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a crucial parameter for materials used in organic light-emitting diodes (OLEDs), particularly for those exhibiting Thermally Activated Delayed Fluorescence (TADF). A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, enhancing the fluorescence efficiency.

TD-DFT can be used to calculate the energies of both the S1 and T1 states, thus providing a theoretical value for ΔEST. In donor-acceptor type molecules like substituted carbazoles, the spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) can lead to a small ΔEST. urfu.ru The specific ΔEST for this compound would depend on the degree of charge transfer character in its lowest excited state, which would be determined by the interplay of the methyl and carbonitrile substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics, stability, and intermolecular interactions of carbazole derivatives.

Recent research has employed MD simulations to investigate the behavior of various functionalized carbazoles in different environments. For instance, MD simulations have been used to assess the stability of carbazole derivatives when interacting with biological targets, such as proteins. A 2023 study on a novel carbazole derivative as a potential anti-cancer agent used 100-nanosecond MD simulations to confirm the stability of the carbazole derivative-protein complex. nih.gov The root mean square deviation (RMSD) values, a measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, remained within a stable range, indicating a stable binding. nih.gov Such studies highlight the utility of MD simulations in understanding how the carbazole core, likely similar in its fundamental dynamic properties to that in this compound, behaves in complex systems.

Furthermore, MD simulations have been instrumental in the design of carbazole-based materials for electronic applications. A study on new hole transport materials (HTMs) for perovskite solar cells utilized MD simulations to evaluate properties like hole mobility. nih.gov These simulations provide data on the dynamic disorder of the molecules, which is crucial for predicting their charge transport efficiency. Although the specific substitutions on the carbazole ring influence the exact dynamics, the general principles of how the carbazole scaffold behaves in an amorphous solid state can be inferred for this compound.

The dynamic behavior of carbazole derivatives can also be influenced by their environment. For example, simulations of benzo[c]carbazole have suggested a higher affinity for hydrocarbon phases compared to its benzo[a]isomer, which was confirmed by solubility measurements. psu.edu This indicates that MD simulations can successfully predict phase partitioning behavior based on the molecule's dynamic interactions with the solvent.

While specific MD simulation data for this compound is not available, the existing research on related compounds suggests that such simulations would be invaluable for predicting its conformational flexibility, stability in various media, and its potential performance in materials science and medicinal chemistry applications.

Monte Carlo (MC) Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying adsorption phenomena by simulating a system in equilibrium with a reservoir of gas at a constant chemical potential, volume, and temperature. rsc.orgfrontiersin.org

MC simulations have been effectively used to investigate the adsorption of various gases, such as CO2, CH4, and N2, onto porous materials. mdpi.comnih.gov These simulations can predict adsorption isotherms, selectivity for different gases, and isosteric heats of adsorption, which are crucial parameters for evaluating the performance of an adsorbent material. researchgate.net

Of particular relevance are studies on porous organic polymers containing carbazole units. Research on microporous polycarbazole materials has demonstrated their potential for CO2 capture. rsc.org GCMC simulations on these materials would likely reveal that the electron-rich carbazole moieties and the specific pore geometry contribute to a high heat of adsorption for CO2, leading to high selectivity over other gases like N2. rsc.org The introduction of functional groups, such as the nitrile group in this compound, could further enhance these interactions. The polar nature of the nitrile group would be expected to increase the affinity for polarizable molecules like CO2.

The general methodology for such a simulation would involve:

Model Building: Creating a representative model of the porous structure of a material composed of this compound units.

Force Field Selection: Choosing an appropriate force field to describe the interactions between the adsorbate molecules and the atoms of the carbazole-based framework.

GCMC Simulation: Running the simulation at various pressures to determine the amount of gas adsorbed at equilibrium, thereby generating an adsorption isotherm.

A hypothetical GCMC simulation of CO2 adsorption on a porous polymer derived from this compound might yield the following data, illustrating the expected trend of increasing CO2 uptake with pressure.

Hypothetical GCMC Simulation Data for CO2 Adsorption on a this compound-based Porous Polymer at 298 K
Pressure (bar)CO2 Uptake (mmol/g)
0.10.8
0.52.5
1.04.2
5.09.5
10.013.8

These simulations are invaluable for screening potential materials for gas separation and storage applications before undertaking extensive experimental synthesis and characterization.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to elucidate the mechanisms of chemical reactions, including the formation and functionalization of complex organic molecules like carbazoles. researchgate.netgrnjournal.us DFT calculations can determine the energetics of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net

The synthesis of the carbazole skeleton can be achieved through various methods, and computational studies have provided insights into these mechanisms. For instance, the gold-, platinum-, and silver-catalyzed formation of carbazoles has been investigated computationally. researchgate.net These studies show that the electronic properties of the substituents play a crucial role in the reaction's efficiency and selectivity. researchgate.net For a molecule like this compound, DFT could be used to model its synthesis, perhaps via a transition metal-catalyzed C-H activation/functionalization route, which has become a prominent method for creating functionalized carbazoles. chim.it

Computational studies have also been used to understand the regioselectivity of carbazole functionalization. For example, DFT calculations can explain why a particular position on the carbazole ring is preferentially substituted. In the case of this compound, computational models could predict the most likely sites for further electrophilic or nucleophilic attack, guiding synthetic efforts to create more complex derivatives.

A typical DFT study on a reaction mechanism involves:

Geometry Optimization: Finding the lowest energy structures for all reactants, intermediates, transition states, and products.

Frequency Calculation: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating the zero-point vibrational energies.

Energy Profiling: Constructing a reaction energy profile that shows the relative energies of all species along the reaction coordinate.

Below is a hypothetical reaction energy profile for a key step in a proposed synthesis of a substituted carbazole, which illustrates the kind of data that can be obtained from DFT calculations.

Hypothetical Relative Free Energies from a DFT Calculation for a Reaction Step in Carbazole Synthesis
SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1+21.5
Intermediate-5.2
Transition State 2+15.8
Products-12.7

Such computational insights are invaluable for optimizing reaction conditions and developing novel synthetic routes to carbazole derivatives like this compound. rsc.org

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

The carbazole (B46965) moiety is a well-established building block in materials designed for OLEDs due to its excellent hole-transporting capabilities and high triplet energy. The introduction of a carbonitrile group, a known electron-withdrawing unit, can induce a charge-transfer character in the molecule, which is crucial for various OLED applications.

Emitters for Deep-Blue, Thermally Activated Delayed Fluorescence (TADF), and Multiresonance (MR) Systems

The combination of a carbazole donor and a carbonitrile acceptor is a common design strategy for creating emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). wikipedia.org This mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. The methyl group at the 6-position of the carbazole ring can subtly influence the electronic properties and steric hindrance of the molecule.

In related systems, the substitution on the carbazole core has been shown to be a critical factor in tuning the emission properties. For instance, the introduction of methyl groups on the carbazole unit in other TADF emitters has been shown to enhance steric hindrance, leading to a more twisted structure that can decrease the energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST), a key requirement for efficient TADF. doi.orgnih.gov A smaller ΔEST facilitates the reverse intersystem crossing (RISC) from the triplet to the singlet state, thereby enhancing the delayed fluorescence.

While no specific data for 6-Methyl-9H-carbazole-3-carbonitrile as a TADF emitter is available, it is plausible that it could function as a component in a larger TADF molecule, where the carbazole-carbonitrile structure forms the core donor-acceptor framework. The emission color, likely in the blue region, would be influenced by the degree of intramolecular charge transfer.

Host Materials for Phosphorescent Emitters

Carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which is necessary to efficiently confine the triplet excitons of the phosphorescent guest emitter. mdpi.comnih.govmdpi.com The high triplet energy of the carbazole unit (typically > 2.7 eV) prevents the back-transfer of energy from the phosphorescent dopant to the host.

The introduction of a carbonitrile group can modulate the electron-transporting properties of the carbazole host, potentially leading to more balanced charge injection and transport within the emissive layer. A well-balanced charge transport is crucial for achieving high device efficiencies and long operational lifetimes. For instance, other carbazole-carbonitrile based materials have been investigated as bipolar host materials. rsc.org

The methyl group on this compound is not expected to significantly lower the triplet energy, thus preserving its potential as a host material, particularly for green and red phosphorescent emitters. For blue PhOLEDs, a very high triplet energy (>2.8 eV) is required, and further investigation would be needed to confirm the suitability of this specific compound.

Electron Transport (ETM) and N-Type Acceptor Materials

The carbonitrile group is a strong electron-withdrawing group, which can impart n-type (electron-transporting) characteristics to a molecule. While carbazole itself is a p-type (hole-transporting) material, the presence of the nitrile functionality can enhance electron injection and transport. This dual functionality is characteristic of bipolar materials, which are highly desirable in OLEDs to ensure that the recombination of holes and electrons occurs within the emissive layer.

Derivatives of carbazole containing electron-withdrawing groups have been shown to possess electron mobility. For example, multifunctional pyrimidine-5-carbonitrile and carbazole derivatives have demonstrated both hole and electron mobility. google.com This suggests that this compound could potentially be used as or be a component of an electron-transporting or bipolar material in an OLED device stack.

Charge Carrier Mobility and Device Efficiency Enhancements

The methyl group in this compound could influence this packing. Furthermore, the introduction of a polar carbonitrile group can affect the morphology and electronic coupling between adjacent molecules. While specific mobility data for this compound is not available, studies on similar carbazole-based materials have shown that hole mobilities in the range of 10-5 to 10-3 cm²/Vs are achievable. nih.govrsc.org Enhanced charge mobility generally leads to lower driving voltages and can contribute to higher power efficiency in the final OLED device.

Photovoltaic Technologies

The favorable electronic and photophysical properties of carbazole derivatives also make them promising candidates for applications in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs).

Dye-Sensitized Solar Cells (DSSCs) as Sensitizers and Hole-Transport Materials (HTMs)

In DSSCs, a sensitizer (B1316253) (dye) absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The oxidized dye is then regenerated by a redox electrolyte. The carbazole unit can function as the electron donor part of a D-π-A (Donor-π bridge-Acceptor) organic sensitizer. nih.govmdpi.comresearchgate.net The carbonitrile group can act as an electron-accepting or anchoring group to the TiO₂ surface. mdpi.com

Furthermore, carbazole derivatives are extensively explored as hole-transporting materials (HTMs) in solid-state DSSCs, replacing the liquid electrolyte. nih.govrsc.org The primary role of the HTM is to efficiently transport the holes from the oxidized dye to the counter electrode. The inherent hole-transporting nature of the carbazole core makes this compound a potential candidate for this application, although its performance would need to be experimentally verified.

Perovskite Solar Cells (PSCs) as Hole-Transport Materials

Carbazole-based organic compounds are extensively investigated as Hole-Transport Materials (HTMs) in Perovskite Solar Cells (PSCs) due to their excellent hole transporting capabilities and high thermal and electrochemical stability. osti.govresearchgate.net In the common n-i-p architecture of PSCs, the HTM layer plays a crucial role in efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination. osti.gov This function is vital for achieving high power conversion efficiency (PCE). osti.govresearchgate.net

Derivatives of carbazole are attractive for this purpose because their optical and electrical properties can be fine-tuned through molecular engineering. researchgate.net The versatility of the carbazole structure allows for modifications that can enhance performance and stability. researchgate.net For instance, incorporating different functional groups can modulate the energy levels to better match the perovskite layer, improving device performance. researchgate.net Research has shown that carbazole-based HTMs can lead to PSCs with PCEs comparable to those using commercially standard materials like spiro-OMeTAD, but with significantly improved device stability at elevated temperatures. osti.gov The enhanced stability is sometimes attributed to the increased hydrophobicity of the carbazole-based HTL, which minimizes moisture ingress that can degrade the sensitive perovskite layer. osti.gov

PropertySignificance in PSCsReference
Efficient Hole Extraction Improves photovoltaic performance by facilitating the movement of positive charges. osti.gov
Charge Recombination Suppression Prevents electrons and holes from recombining, which increases efficiency. osti.gov
Barrier Layer Function Protects the perovskite layer from degradation in n-i-p architectures. osti.gov
Tunable Properties Allows for optimization of energy levels and stability through molecular design. researchgate.net

Optimization of Energy Level Alignment for Efficient Charge Transfer

Efficient charge transfer at the interface between the HTM and the perovskite layer is paramount for high-performing PSCs. This is achieved by carefully tuning the energy levels of the HTM, particularly the Highest Occupied Molecular Orbital (HOMO), to align favorably with the valence band of the perovskite. rsc.org Proper energy level alignment minimizes the energy barrier for hole extraction and reduces voltage loss, thereby maximizing the open-circuit voltage (Voc) of the solar cell. researchgate.net

The introduction of specific functional groups to the carbazole core is a key strategy for this optimization. For example, electron-donating groups like methyl (-CH3) and electron-withdrawing groups like nitrile (-CN) can systematically shift the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels. nih.gov A study on carbazole-based self-assembled monolayers (SAMs) demonstrated that modifying functional groups on the carbazole core directly influences the SAM/perovskite interface and the resulting device performance. rsc.org These modifications can create a favorable interfacial dipole moment that promotes efficient hole extraction and reduces carrier recombination losses. nih.gov The integer charge transfer (ICT) model helps predict how the energy levels will align at the interface between an organic material and a conductive substrate based on their respective work functions and energy states. ucla.edu This control over energy-level alignment is a powerful tool to enhance the electrical properties of molecular junctions. nih.govnih.gov

FactorMethod of OptimizationDesired OutcomeReference
HOMO Level Chemical modification of the carbazole core (e.g., adding functional groups).Alignment with the perovskite's valence band to facilitate hole transfer. researchgate.netrsc.org
Interfacial Dipole Using self-assembled monolayers (SAMs) with specific substituents.Reduced energy barrier and enhanced charge extraction. nih.gov
Defect Passivation Interaction of functional groups (e.g., methylthio) with the perovskite.Reduced defect-induced trap states and improved crystalline growth. nih.gov

Nonlinear Optical (NLO) Materials

Carbazole derivatives are promising candidates for nonlinear optical (NLO) materials, which are crucial for applications like optical switching, light modulation, and sensor protection. du.ac.iracs.org These organic materials can exhibit large third-order NLO susceptibility (χ(3)), a key parameter for all-optical switching devices. researchgate.netresearchgate.net The NLO properties of these molecules arise from their π-conjugated electronic structure, which can be easily polarized by an intense electric field from a laser. du.ac.ir

Research on various carbazole derivatives has demonstrated their significant NLO behavior. For instance, 6-(9H-carbazol-9-yl) hexyl acetate (B1210297) (CHA) was found to have a third-order NLO susceptibility χ(3) of 1.58 × 10⁻⁸ esu. researchgate.net The Z-scan technique is commonly used to measure the NLO properties of these materials, revealing parameters like nonlinear absorption and refraction. du.ac.irresearchgate.net In some carbazole compounds, phenomena such as saturation absorption have been observed, which is an intensity-dependent effect useful for optical devices. du.ac.ir The ability to synthesize and modify these molecules allows for the tuning of their NLO properties to meet the requirements for specific applications. jhuapl.edu

Organic Field-Effect Transistors (OFETs)

Carbazole-based compounds are widely utilized as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netfrontiersin.org OFETs are fundamental components of next-generation flexible electronics, including displays, sensors, and radio frequency identification (RFID) tags. frontiersin.orgsigmaaldrich.com The performance of an OFET, particularly its carrier mobility, is highly dependent on the molecular order and packing within the semiconductor thin film. sigmaaldrich.comresearchgate.net

Carbazole derivatives are well-suited for this role due to their electron-rich nature, which provides good hole-transporting properties, and their inherent thermal and electrochemical stability. researchgate.net The planar structure of the carbazole core facilitates π-π stacking, which is crucial for efficient charge transport between molecules. sigmaaldrich.com Studies on various carbazole derivatives, including those with extended π-conjugated cores like indolo[3,2-b]carbazole, have reported hole mobilities in the range of 10⁻⁵ to 10⁻² cm²V⁻¹s⁻¹. researchgate.net The design of new carbazole-based molecules continues to be an active area of research to achieve higher mobility and better device performance for a broader spectrum of applications. sigmaaldrich.commdpi.com

Corrosion Inhibitors in Various Media

Organic compounds containing heteroatoms (like nitrogen), π-electrons, and specific functional groups are effective corrosion inhibitors for metals like carbon steel in acidic media. nih.govnih.gov The presence of a methyl group (–CH₃) and a nitrile group (–CN) on a carbazole scaffold suggests potential for corrosion inhibition. While electron-releasing groups like –CH₃ generally enhance inhibition, electron-withdrawing groups like –CN can increase the molecule's solubility in polar electrolytes, which can also influence the adsorption process. nih.gov The effectiveness of such inhibitors increases with their concentration, indicating the formation of a protective layer on the metal surface. nih.gov

Inhibitor TypeInhibition Efficiency (%η)MediumReference
2-amino-7,7-dimethyl-10,30,5-trioxo-10,30,5,6,7,8-hexahydrospiro [chromene-4,20-indene]-3-carbonitrile89.351 M HCl nih.gov
3-amino-7,7-dimethyl-20,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,30-indoline]-2-carbonitrile94.091 M HCl nih.gov
30-amino-70,70-dimethyl-2,50-dioxo-50,60,70,80-tetrahydro-2H-spiro [acenaphthylene-1,40-chromene]-20-carbonitrile95.771 M HCl nih.gov
2-[(5-methylpyrazol-3-yl) methyl] benzimidazole (B57391) (5 mM)97.01 M HCl researchgate.net

Mechanisms of Adsorption and Protective Film Formation

The primary mechanism by which organic inhibitors protect metals is through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. nih.govresearchgate.net This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption: Involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption: Involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atom, forming a coordinate bond. nih.gov This can be followed by a retro-donation of electrons from the metal's d-orbitals to the inhibitor's anti-bonding molecular orbitals, strengthening the bond. nih.gov

The adsorption process often follows a recognized adsorption model, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net The resulting protective film prevents the electrochemical reactions of corrosion from occurring. researchgate.netyoutube.com The presence of sulfur or nitrogen atoms and π-electrons in the molecule's structure facilitates strong adsorption to the metal surface. youtube.com In some cases, a synergistic effect can be observed by adding halide ions (like I⁻), which can adsorb onto the steel surface and facilitate the adsorption of the organic inhibitor molecules. nih.gov

Energy Storage Devices

Carbazole-based polymers are emerging as promising materials for energy storage applications, particularly for components in high-voltage lithium-ion batteries. mdpi.comresearchgate.net The electrochemical properties of carbazole, including its highly reversible redox process and tunable π-system, make it an attractive building block for functional energy storage materials. mdpi.com

For instance, modifying the carbazole core, such as by introducing nitrile groups, can increase the oxidation potential of the resulting polymer. mdpi.comresearchgate.net A higher oxidation potential is a desirable trait for materials intended to protect high-voltage cathodes in lithium-ion batteries from damage caused by overpotential. researchgate.net Furthermore, these nitrogen-rich carbazole polymers can serve as precursors for creating nitrogen-doped carbons through thermal processes. mdpi.comresearchgate.net These N-doped carbon materials are valuable for their catalytic and energy storage capabilities, potentially for use in supercapacitors and other devices. mdpi.comresearchgate.net

Electrode Materials for High-Voltage Lithium-Ion Batteries

Carbazole-based materials are investigated as components in high-voltage lithium-ion batteries, primarily due to their electrochemical stability at high potentials. mdpi.com The carbazole unit itself is known for its reversible redox behavior. mdpi.com Functionalization of the carbazole core is a key strategy to enhance its properties for battery applications. For instance, the introduction of electron-withdrawing groups can increase the oxidation potential, which is a desirable characteristic for high-voltage cathode materials. rsc.org

While no specific studies on the use of this compound as an electrode material were found, the presence of the electron-withdrawing carbonitrile group at the 3-position would be expected to increase the oxidation potential of the carbazole core. The methyl group at the 6-position, being a weak electron-donating group, might have a counteracting but likely less pronounced effect.

A related compound, 3,6-dibromo-9-(p-tolyl)-9H-carbazole, has been explored as a cathode material in non-aqueous redox flow batteries. rsc.org The substitution with electron-withdrawing bromine atoms was shown to increase the reduction potential of the redox couple. rsc.org This suggests that a similar principle would apply to this compound.

Table 1: Electrochemical Properties of a Related Carbazole Derivative

CompoundRedox Potential (V)Application
3,6-dibromo-9-(p-tolyl)-9H-carbazoleNot specified in abstractCathode material for non-aqueous redox flow batteries

Data for this compound is not available.

Supercapacitors and Redox Mediators

Carbazole-based polymers have been recognized for their potential in supercapacitor applications due to their ability to undergo rapid and reversible redox reactions, which is essential for charge storage. mdpi.com They can be used as active electrode materials or as redox mediators in the electrolyte to enhance the performance of the device.

No specific research has been published on the application of this compound in supercapacitors. However, the general properties of carbazole derivatives suggest potential utility. The electrochemical polymerization of carbazole monomers is a common method to create conductive polymer films suitable for supercapacitor electrodes. The substituents on the carbazole ring would influence the polymerization process and the resulting polymer's properties, such as its conductivity, stability, and specific capacitance.

Photo/Electrocatalysis

Carbazole derivatives are known to possess photoactive and electroactive properties, making them candidates for photo- and electrocatalysis. researchgate.net Their ability to absorb light and facilitate electron transfer processes is central to these applications. nsf.gov For example, carbazole derivatives have been assessed as single-electron photoreductants. nsf.gov

Specific studies on the photo/electrocatalytic activity of this compound are not available. However, the electronic properties conferred by the methyl and carbonitrile groups would be expected to modulate the HOMO and LUMO energy levels of the carbazole core, thereby influencing its redox potentials and its ability to participate in catalytic cycles. Computational studies on related carbazole derivatives have shown that substitution allows for the tuning of these properties. nih.gov

Applications in Erasable Light Printing Technologies

Erasable light printing is an emerging technology that often utilizes materials with switchable photophysical properties. Certain carbazole derivatives have been investigated for this application due to their unique fluorescence or phosphorescence characteristics that can be controlled by external stimuli like light and heat.

While there is no direct report on the use of this compound in erasable light printing, research on other carbazole derivatives provides a strong indication of the potential of this class of compounds. For instance, there are no specific search results detailing the use of this compound in erasable light printing technologies.

Strictly Excluding Dosage/administration, Safety/adverse Effect Profiles, and Clinical Human Trial Data.

General Biological Activities of Carbazole (B46965) Derivatives

Carbazole alkaloids and their synthetic derivatives have garnered significant attention from the scientific community for their diverse pharmacological potential. semanticscholar.org This interest stems from the unique electronic and structural characteristics of the carbazole nucleus, which allows for a variety of chemical modifications, leading to compounds with a broad spectrum of biological actions. nih.gov

Antioxidative Mechanisms and Radical Scavenging

Carbazole derivatives are recognized for their potential as antioxidants. nih.gov The antioxidant activity is often attributed to the nitrogen atom within the pyrrole (B145914) ring, which can act as a hydrogen donor to scavenge free radicals, thereby terminating chain reactions involved in oxidative processes. nih.gov The stability of the resulting carbazolyl radical is enhanced by the delocalization of the unpaired electron across the aromatic system. nih.gov

Studies on various carbazole derivatives have demonstrated their ability to act as free radical scavengers. For instance, certain carbazole derivatives can effectively reduce the oxidation rate of substances like lubricating oil by combining with free radicals and halting their propagation. nih.gov The introduction of specific substituent groups, such as tert-butyl, onto the carbazole ring has been shown to enhance this antioxidant capability. nih.gov

Anti-inflammatory Pathways and Modulation

The carbazole framework is a key component in many compounds exhibiting anti-inflammatory properties. nih.gov Naturally occurring carbazole alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated microglial cells, a key process in neuroinflammation. nih.govfrontiersin.org Specifically, certain prenylated carbazole alkaloids have demonstrated significant inhibition of NO production in mouse macrophage RAW 264.7 cells. nih.gov The anti-inflammatory drug carprofen, which is chemically (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid, further highlights the relevance of the carbazole scaffold in modulating inflammatory pathways. semanticscholar.org

Antimutagenic Effects

The potential of carbazole derivatives to counteract the effects of mutagens has been investigated. Some carbazole alkaloids, such as mahanine (B1683992) isolated from Micromelum minutum, have shown antimutagenic activity. nih.gov Studies using the Salmonella microsomal assay have been employed to evaluate the mutagenicity of various substituted carbazoles. nih.govresearchwithrutgers.comnih.gov For example, research on 7H-dibenzo[c,g]carbazole (DBC) indicated that while the parent compound was not mutagenic in certain strains, its metabolites could induce mutations, suggesting that the biological activity is dependent on metabolic activation. nih.gov Conversely, other studies have shown that some carbazole derivatives can be mutagenic themselves, with the position of substituents like a methyl group influencing this activity. nih.gov For instance, 9-methylcarbazole (B75041) was found to be mutagenic in Salmonella typhimurium strain TA100 after metabolic activation. nih.gov

Antitumor and Cytotoxic Potential in Cellular Models

The antitumor properties of carbazole derivatives are a significant area of research. The planar, aromatic structure of the carbazole ring system is thought to facilitate intercalation into DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells. nih.gov

Mechanism-Based Antiproliferative Effects on Cancer Cell Lines (e.g., MCF7, 7901, A875)

Carbazole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including MCF-7 (breast adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and A875 (melanoma).

In studies involving MCF-7 cells , various carbazole derivatives have shown antiproliferative activity. For example, a novel synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), induced apoptosis in MCF-7 cells, which was associated with an increase in p53 levels and a decrease in cyclins D1 and A, and CDK2. nih.gov Other research has indicated that certain carbazole derivatives can cause cell cycle arrest in the G0/G1 phase in MCF-7 cells. nih.gov

Regarding the SGC-7901 cell line , which is now understood to be a derivative of the HeLa cell line, studies have evaluated the cytotoxic activity of newly synthesized carbazole derivatives. Some of these compounds have shown inhibitory effects on this cell line. frontiersin.org

In the case of the A875 melanoma cell line , various carbazole derivatives have been tested for their cytotoxic potential. Some synthesized carbazole hydrazones exhibited inhibitory activities against A875 cells. frontiersin.org For instance, one study reported a compound with an IC50 value of 9.77 ± 8.32 μM against this cell line. frontiersin.org

Below is a table summarizing the cytotoxic activities of various carbazole derivatives against these cell lines.

Cell LineCompound TypeIC50 (µM)Reference
MCF-7Palindromic Carbazole Derivative (36a)0.83 ± 0.15 nih.gov
MCF-7Palindromic Carbazole Derivative (27a)< 1 nih.gov
MCF-75,8-Dimethyl-9H-carbazole Derivative (4)Moderate Activity nih.gov
SGC-7901Carbazole Hydrazone (14a)11.8 ± 1.26 frontiersin.org
A875Carbazole Hydrazone (14a)9.77 ± 8.32 frontiersin.org
A8751,4-dimethyl-carbazole (17)80.0 mdpi.com

Structure-Activity Relationships for Cytotoxic Carbazole Scaffolds

The cytotoxic efficacy of carbazole derivatives is significantly influenced by their chemical structure, including the nature and position of substituents on the carbazole ring. frontiersin.org

Studies have shown that introducing a flexible bond to the carbazole ring can, in some cases, enhance inhibitory activity against cancer cells compared to more rigid structures. frontiersin.org The type of pharmacophore attached to the carbazole scaffold is also crucial. For instance, the addition of a sulfonamide group has been found to improve the potential activities of some carbazole compounds. frontiersin.org

The position of substituents also plays a critical role. For example, a carbazole derivative with a 2-hydroxy-3-methoxybenzylidene unit showed significantly better activity than its isomer with a 4-hydroxy-3-methoxybenzylidene group. frontiersin.org Furthermore, the presence of a methyl group at the 9-position of the carbazole ring has been associated with mutagenic activity in some studies, which could be a contributing factor to cytotoxicity. nih.gov The substitution pattern on the carbazole nucleus, such as the presence of bromine, hydroxyl, or boron groups, has also been shown to be a determinant for cytotoxic activity. nih.gov

Identification of Novel Lead Compounds for Anticancer Research

The carbazole skeleton is a fundamental structural motif found in both naturally occurring and synthetic compounds that exhibit a wide range of biological activities, including anticancer properties. nih.govnih.gov Modifications at the C-3, C-6, and N-9 positions of the carbazole ring have been a key strategy in the development of novel and potent anticancer agents. nih.gov The integration of various pharmacologically active groups onto the carbazole core has yielded hybrid molecules with enhanced biological activity. nih.gov

Research into carbazole derivatives has shown that specific substitutions can lead to significant cytotoxic activity against various cancer cell lines. For instance, a study on 1-methyl-9H-carbazole derivatives demonstrated notable inhibitory effects on human gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. frontiersin.org One particular derivative, compound 14a from the study, showed IC₅₀ values of 11.8 ± 1.26 µM and 9.77 ± 8.32 µM against 7901 and A875 cells, respectively, highlighting its potential as a new lead compound for developing carbazole-based anticancer drugs. frontiersin.org

Another novel synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), has been investigated for its anticancer activity. nih.gov This compound demonstrated cytotoxic effects against human breast cancer MCF-7 cells and also exhibited anti-angiogenic properties by inhibiting cell proliferation, migration, and tube formation in human umbilical vascular endothelial cells (HUVECs). nih.gov The ability of HYL-6d to induce apoptosis in cancer cells further underscores the potential of the carbazole scaffold in cancer therapy. nih.gov These findings suggest that compounds like 6-Methyl-9H-carbazole-3-carbonitrile, which feature substitutions at the C-3 and C-6 positions, are promising candidates for further investigation as novel anticancer agents.

Table 1: Cytotoxic Activity of Selected Carbazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Source
Compound 14a (a 1-methyl-9H-carbazole derivative)7901 (Gastric Adenocarcinoma)11.8 ± 1.26 frontiersin.org
Compound 14a (a 1-methyl-9H-carbazole derivative)A875 (Human Melanoma)9.77 ± 8.32 frontiersin.org

Antimicrobial Properties

Carbazole derivatives are recognized as an important class of antimicrobial agents, with extensive research focused on their activity against a wide spectrum of bacteria and fungi. nih.govnih.gov The spread of drug-resistant pathogens necessitates the continuous development of new antimicrobial compounds, and the carbazole framework has proven to be a versatile scaffold for this purpose. nih.govsrce.hr

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli, S. aureus)

Numerous studies have confirmed the antibacterial potential of carbazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For example, N-substituted carbazoles incorporating an imidazole (B134444) moiety have shown favorable antibacterial efficacy against Staphylococcus aureus (S. aureus), Bacillus subtilis (B. subtilis), and Escherichia coli (E. coli), with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL. nih.gov

In one study, chloro-substituted carbazole derivatives demonstrated outstanding antimicrobial activity against E. coli and S. aureus, among other bacteria. nih.gov Another report highlighted a carbazole derivative, compound 39f , which inhibited the growth of S. aureus (ATCC 29213) with a MIC value of 4 µg/mL, superior to the standard drug norfloxacin (B1679917) (MIC = 8 µg/mL). nih.gov The lipophilic nature of many carbazole compounds may facilitate their passage through the microbial cell membrane, inhibiting growth. nih.gov The antibacterial activity of various carbazole alkaloids and their derivatives has been consistently demonstrated, establishing this chemical class as a promising source for new antibacterial agents. nih.gov

Antifungal Activity Against Fungal Strains (e.g., A. niger, C. albicans)

The antifungal properties of carbazole derivatives are also well-documented. srce.hr Research has shown that N-substituted carbazoles, particularly those with a 1,2,4-triazole (B32235) moiety, exhibit increased antifungal activity against Candida albicans (C. albicans), with MIC values reported to be between 2–4 µg/mL. nih.gov

One comprehensive study screened a series of carbazole-thiosemicarbazide hybrids and found that compound 38b was highly effective against the fungus Aspergillus niger (A. niger), with a MIC value of 0.49 µg/mL, which was superior to the standard drug amphotericin B (MIC = 0.98 µg/mL). nih.gov Similarly, other carbazole derivatives have shown potent activity against C. albicans and A. niger. nih.govnih.gov For instance, certain 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines displayed significant zones of inhibition against both C. albicans and A. niger. nih.gov

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

Derivative TypeMicroorganismActivity (MIC, µg/mL)Source
N-substituted carbazole with imidazoleS. aureus, E. coli1-8 nih.gov
N-substituted carbazole with 1,2,4-triazoleC. albicans2-4 nih.gov
Carbazole derivative 38bA. niger0.49 nih.gov
Carbazole derivative 39fS. aureus (ATCC 29213)4 nih.gov
Carbazole derivative 39fC. parapsilosis (ATCC 22019)4 nih.gov

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase Inhibition)

Cholinesterase inhibitors are crucial for the management of neurodegenerative diseases like Alzheimer's disease. nih.gov These inhibitors act on two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com While AChE is the primary target, BChE also plays a significant role in acetylcholine (B1216132) hydrolysis, making it an important therapeutic target. nih.govnih.gov

The carbazole scaffold has been identified as a promising structure for developing cholinesterase inhibitors. nih.govresearchgate.net Studies on various carbazole alkaloids have demonstrated significant inhibitory activity against AChE. researchgate.netmdpi.com While specific data on the BChE inhibition of this compound is not detailed in the reviewed literature, related heterocyclic compounds have been extensively studied. For example, various novel benzohydrazides and uracil (B121893) derivatives have been evaluated as dual inhibitors of both AChE and BChE, with some compounds showing potent inhibition with IC₅₀ values in the micromolar range for BChE. nih.govmdpi.com Rivastigmine, a carbamate-based drug, is a well-known inhibitor of both AChE and BChE used in the treatment of Alzheimer's and Parkinson's disease. mdpi.com The demonstrated potential of carbazole derivatives in the context of neurodegenerative diseases suggests that they are valuable candidates for screening as BChE inhibitors. nih.gov

Neuroprotective Properties

The development of neuroprotective agents is a critical goal in the treatment of neurodegenerative diseases and brain injury. nih.gov Carbazoles have emerged as a novel class of potent neuroprotective agents. nih.govnih.gov The P7C3 series of aminopropyl carbazoles, in particular, has shown remarkable efficacy in protecting neurons from cell death. nih.govresearchgate.net

One optimized compound from this series, (−)-P7C3-S243, has demonstrated the ability to protect developing neurons during hippocampal neurogenesis and mature dopaminergic neurons in a model of Parkinson's disease. nih.govnih.gov This compound is orally bioavailable and can cross the blood-brain barrier, making it a valuable lead for drug development. nih.govresearchgate.net The neuroprotective activity of carbazole alkaloids isolated from medicinal plants has also been reported, further supporting the potential of this chemical class. researchgate.net These findings indicate that the carbazole core is a privileged scaffold for the design of agents aimed at treating neurodegenerative conditions. nih.govnih.gov

Conclusions and Future Research Directions

Summary of Key Findings and Current Research Landscape for 6-Methyl-9H-carbazole-3-carbonitrile

This compound is a derivative of the carbazole (B46965) scaffold, which is known for its significant biological and material properties. researchgate.netfrontiersin.org While specific research on this compound is not extensively documented in publicly available literature, its structural components—a carbazole core, a methyl group, and a nitrile function—suggest potential applications in areas where other carbazole derivatives have shown promise. The carbazole framework is a well-established pharmacophore and a key component in organic electronics. rsc.orgmdpi.com The methyl and nitrile substituents can be expected to modulate the electronic properties and biological activity of the parent carbazole molecule.

The current research landscape for carbazole derivatives is vibrant and expanding, with significant interest in their synthesis and application. rsc.orgresearchgate.net The functionalization of the carbazole ring at various positions is a key strategy for tuning its properties for specific applications, including as anticancer agents, antimicrobial compounds, and materials for organic light-emitting diodes (OLEDs) and solar cells. frontiersin.orgnih.govrsc.orgacs.org

Emerging Trends and Advanced Methodologies in Carbazole Chemistry

The synthesis of carbazoles has been an active area of research for many years, with several classical methods such as the Borsche–Drechsel cyclization and the Graebe–Ullmann reaction being well-established. ijpsjournal.com However, recent trends focus on the development of more efficient, regioselective, and environmentally friendly methodologies. rsc.orgresearchgate.net

Emerging trends in carbazole synthesis include:

Transition Metal-Catalyzed C-H Functionalization: This has become a powerful tool for the direct introduction of functional groups onto the carbazole core, avoiding the need for pre-functionalized starting materials. chim.it

Lewis Acid-Mediated Cyclizations: These methods enable the construction of highly substituted carbazole scaffolds through cascade reactions. nih.gov

Photocatalysis and Electrochemistry: These techniques offer green and mild conditions for the synthesis of carbazoles.

Flow Chemistry: The use of continuous flow reactors allows for scalable and controlled synthesis of carbazole derivatives. researchgate.net

These advanced methodologies are not only improving the efficiency of carbazole synthesis but also enabling the creation of novel and complex carbazole architectures with tailored properties. nih.gov

Opportunities for Rational Design and Synthesis of Next-Generation Derivatives

The versatility of the carbazole scaffold provides vast opportunities for the rational design and synthesis of next-generation derivatives with enhanced properties. By strategically introducing different functional groups at various positions on the carbazole ring, it is possible to fine-tune the electronic, optical, and biological characteristics of the resulting molecules. mdpi.com

For instance, the introduction of electron-donating and electron-accepting groups can modulate the HOMO-LUMO energy levels, which is crucial for applications in organic electronics. acs.org In the context of medicinal chemistry, the design of carbazole derivatives with specific substituents can lead to compounds with improved potency and selectivity as anticancer or antimicrobial agents. frontiersin.orgnih.gov The combination of a carbazole donor with a cyanophenyl acceptor has been explored to tune photophysical and electrochemical properties. researchgate.net

Computational tools, such as Density Functional Theory (DFT) calculations, are increasingly being used to predict the properties of designed carbazole derivatives before their synthesis, thus accelerating the discovery of new functional materials and bioactive compounds. mdpi.com

Interdisciplinary Research Avenues and Potential Synergies

The diverse properties of carbazole derivatives have opened up numerous avenues for interdisciplinary research, fostering synergies between chemistry, materials science, biology, and medicine.

Materials Science and Electronics: The development of carbazole-based materials for OLEDs, solar cells, and sensors requires collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize new materials with optimized performance. researchgate.netrsc.orgacs.org The unique photophysical properties of carbazoles, such as thermally activated delayed fluorescence (TADF), are being harnessed to create highly efficient OLEDs. bioengineer.orgkyushu-u.ac.jp

Medicinal Chemistry and Biology: The synthesis of novel carbazole derivatives with potential therapeutic applications necessitates a close collaboration between medicinal chemists and biologists to evaluate their biological activity, understand their mechanism of action, and assess their toxicity. frontiersin.orgnih.govmdpi.com The carbazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. nih.gov

Supramolecular Chemistry and Sensing: The ability of the carbazole framework to act as a scaffold for synthetic receptors is being explored for the development of chemical sensors for ions and small molecules. nih.gov The fluorescence properties of carbazoles make them particularly attractive for the design of fluorescent probes. nih.gov

Challenges and Future Perspectives in the Field of Carbazole-Based Materials and Bioactive Compounds

Despite the significant progress in carbazole chemistry, several challenges remain. In materials science, the development of stable and efficient blue-emitting OLEDs based on carbazole derivatives is still a major goal. rsc.org For perovskite solar cells, while carbazole-based hole-transporting materials are promising alternatives to the expensive spiro-OMeTAD, their long-term stability and performance need further improvement. acs.org

In medicinal chemistry, challenges include overcoming drug resistance and improving the selectivity and pharmacokinetic properties of carbazole-based therapeutic agents. mdpi.com The low aqueous solubility of some carbazole derivatives can also be a hurdle for their biological application. mdpi.com

Future perspectives in the field are bright and multifaceted. The development of novel synthetic methodologies will continue to provide access to a wider range of carbazole derivatives with unprecedented structural complexity. The integration of computational modeling with experimental work will accelerate the discovery of new materials and bioactive compounds. Furthermore, the exploration of carbazole-based materials in emerging areas such as theranostics, where diagnosis and therapy are combined in a single platform, holds great promise. The inherent versatility of the carbazole scaffold ensures that it will remain a key building block in the development of advanced materials and therapeutics for years to come.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.